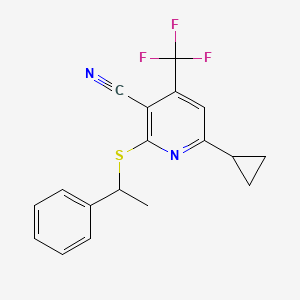

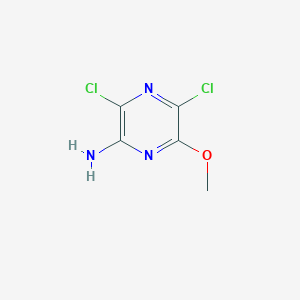

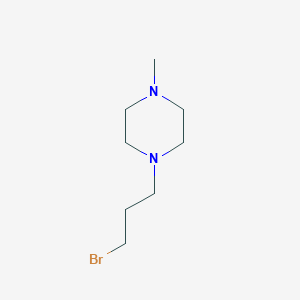

![molecular formula C22H22N4O4 B2548293 2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1185152-83-3](/img/structure/B2548293.png)

2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione" is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class, which is a fused heterocyclic system that has been of interest due to its potential pharmacological properties. The structure of the compound suggests it may have interesting reactivity and biological activity due to the presence of the triazoloquinazoline core and various substituents.

Synthesis Analysis

The synthesis of related triazoloquinazoline derivatives typically involves multi-step reactions starting from basic building blocks such as N-cyanoimidocarbonates and substituted hydrazinobenzoic acids . The synthesis can also involve three-component coupling reactions, as seen in the production of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, which exhibit potent antitumoral properties . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic strategies involving the formation of the triazoloquinazoline core followed by functionalization at various positions.

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by the presence of a triazole ring fused to a quinazoline moiety. The substitution pattern on the rings can significantly affect the molecular conformation and, consequently, the chemical reactivity and biological activity. The molecular structure is often confirmed using spectroscopic methods such as NMR and MS, and sometimes by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of triazoloquinazoline derivatives can be quite diverse. For instance, the reactions of 2-ethoxy-4-hydrazinoquinazoline with various reagents lead to a series of novel quinazoline derivatives with antimicrobial activity . The inherent lactam moiety in these compounds can undergo thionation or chlorination, followed by treatment with multifunctional nucleophiles to access a variety of derivatives . The reactivity towards N-nucleophiles has also been explored, leading to the formation of compounds with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core structure. These properties are crucial for the compound's potential as a drug candidate, affecting its pharmacokinetics and pharmacodynamics. The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be studied using computational methods like DFT to predict reactivity and interaction with biological targets .

Scientific Research Applications

Reactivity and Synthesis of Novel Derivatives

The compound is related to quinazoline derivatives, which have been extensively studied for their reactivity and potential in synthesizing novel compounds with antimicrobial activities. For instance, research on quinazoline derivatives has led to the development of new compounds with significant antimicrobial properties. The study by El-Hashash et al. (2011) explored the reactivity of 2-ethoxy-4-hydrazinoquinazoline with various chemicals to produce a series of novel quinazoline derivatives, demonstrating their antimicrobial efficacy against both gram-positive and gram-negative bacteria El-Hashash et al., 2011.

Antimicrobial and Antitumoral Applications

Further studies have expanded on the antimicrobial and antitumoral applications of quinazoline derivatives. For example, Al-Salahi (2010) synthesized phenyl-substituted triazoloquinazolines, starting from N-cyanoimidocarbonates and hydrazinobenzoic acids, leading to a variety of derivatives. These compounds were explored for their potential in medical applications, highlighting the versatility of quinazoline and its derivatives in synthesizing new pharmacologically active agents Al-Salahi, 2010.

Herbicidal Evaluation

The quinazoline scaffold is not only significant in medicinal chemistry but also in the development of new herbicides. Wang et al. (2014) synthesized novel triketone-containing quinazoline-2,4-dione derivatives, which were evaluated for their herbicidal activity. This research indicated that these compounds showed promising herbicidal activities against a broad spectrum of weeds, potentially offering new avenues for agricultural chemical development Wang et al., 2014.

Synthesis and Characterization of Novel Derivatives

Research into the synthesis of novel quinazoline derivatives continues to be a fertile ground for discovering new compounds with varied biological activities. For instance, Nicolaides et al. (1993) explored the synthesis of pyrano[3,2-g]benzoxazol-8-ones from methoxyimino-chromene diones, demonstrating the chemical flexibility and potential of quinazoline derivatives in creating compounds with unique structures and properties Nicolaides et al., 1993.

properties

IUPAC Name |

2-[2-(4-ethoxyphenyl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-3-13-24-20(28)17-7-5-6-8-18(17)26-21(24)23-25(22(26)29)14-19(27)15-9-11-16(12-10-15)30-4-2/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOHPLHJKCIWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

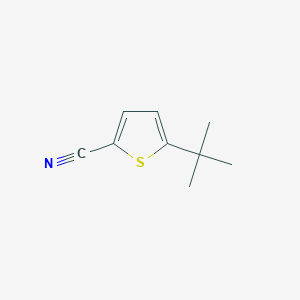

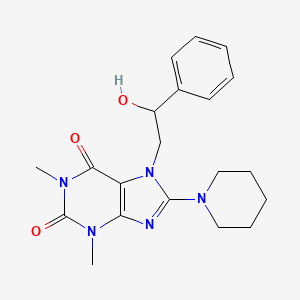

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)

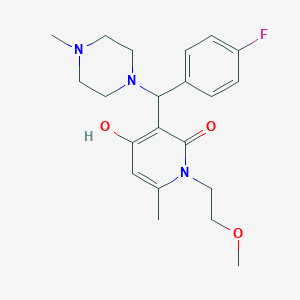

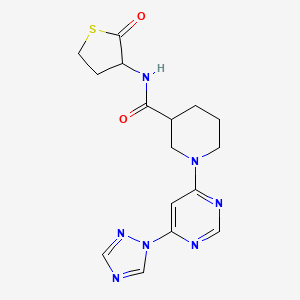

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

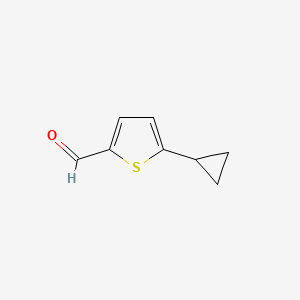

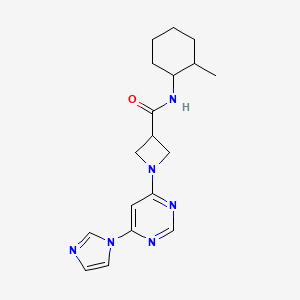

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)